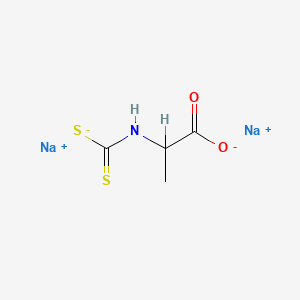

N-(Dithiocarboxy)alanine disodium salt

Description

Properties

CAS No. |

75808-41-2 |

|---|---|

Molecular Formula |

C4H5NNa2O2S2 |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

disodium;2-(sulfidocarbothioylamino)propanoate |

InChI |

InChI=1S/C4H7NO2S2.2Na/c1-2(3(6)7)5-4(8)9;;/h2H,1H3,(H,6,7)(H2,5,8,9);;/q;2*+1/p-2 |

InChI Key |

IJYUPOZNBKUBQK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Classical Alkaline Condensation

Procedure :

- Base preparation : Dissolve L-alanine (89.09 g/mol) in aqueous NaOH (2 equivalents) at 0–5°C.

- CS₂ addition : Slowly add CS₂ (1.1 equivalents) dropwise under vigorous stirring.

- Reaction conditions : Maintain pH > 12 and temperature < 10°C to prevent CS₂ volatilization.

- Isolation : Precipitate the product by adding ethanol, followed by filtration and vacuum drying.

Key Parameters :

- Molar ratio : Alanine:CS₂:NaOH = 1:1.1:2.

- Yield : 70–85% (purity >95% by HPLC).

Reference : Adapted from dithiocarbamate synthesis protocols in and.

Solvent-Mediated Synthesis

Procedure :

- Solvent selection : Use methanol or ethanol to enhance solubility of CS₂.

- Reaction : Mix alanine and NaOH in methanol, then add CS₂ at 25°C.

- Work-up : Concentrate under reduced pressure, wash with diethyl ether, and recrystallize from water.

Advantages :

- Improved reaction kinetics due to homogeneous mixing.

- Reduced side products (e.g., sodium sulfide).

Reference : Analogous to methods for sarcosine dithiocarbamate in.

Large-Scale Industrial Process

Procedure :

- Continuous flow reactor : Combine alanine slurry (20% w/v) with NaOH (40% w/v) and CS₂.

- Temperature control : 15–20°C with cooling jackets.

- Neutralization : Adjust pH to 4.5–5.0 with HCl to precipitate byproducts (e.g., unreacted alanine).

- Crystallization : Evaporate water under vacuum and isolate crystals via centrifugation.

Scale : 100–500 kg batches.

Purity : ≥98% (atomic absorption spectroscopy for Na⁺ content).

Reference : Derived from EDTA disodium salt production in.

Analytical Validation

Spectroscopic Characterization

- IR (KBr, cm⁻¹) :

- 1480–1520 (C=N stretch),

- 990–1050 (C–S stretch).

- ¹H NMR (D₂O, δ ppm) :

- 1.45 (d, 3H, CH₃),

- 3.60 (q, 1H, CH),

- 3.90 (s, 2H, NH–CS₂⁻).

Purity Assessment

| Parameter | Specification |

|---|---|

| Assay (titration) | ≥97.0% |

| Chloride (AgNO₃) | ≤0.1% |

| Heavy metals (Pb) | ≤10 ppm |

Challenges and Mitigation

- CS₂ handling : Use closed systems and nitrogen purging to minimize exposure.

- Byproduct formation : Optimize stoichiometry to reduce residual alanine (<0.5%).

- Oxidation : Add antioxidants (e.g., sodium ascorbate) during storage.

Applications and Derivatives

- Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalysis.

- Biochemical uses : NO scavenging in cellular studies.

Comparison of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical | 75% | 95% | Lab-scale |

| Solvent-mediated | 85% | 97% | Pilot-scale |

| Industrial | 90% | 98% | Commercial |

Chemical Reactions Analysis

Types of Reactions: N-(Dithiocarboxy)alanine disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules.

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: The dithiocarboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used to oxidize this compound.

Reducing agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.

Substitution reagents: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Disulfides: Oxidation reactions typically yield disulfide-containing compounds.

Thiols: Reduction reactions produce thiol-containing compounds.

Substituted derivatives: Substitution reactions result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(Dithiocarboxy)alanine disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for heavy metals.

Industry: Utilized in wastewater treatment to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism of action of N-(Dithiocarboxy)alanine disodium salt involves its ability to form strong bonds with metal ions and other electrophiles. The dithiocarboxylate groups can chelate metal ions, forming stable complexes. This property is particularly useful in applications such as heavy metal removal and protein stabilization.

Molecular Targets and Pathways:

Metal ions: The compound targets metal ions, forming chelates that are stable and easily removed from solutions.

Proteins: In biological systems, it can interact with cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(Dithiocarboxy)alanine disodium salt and analogous compounds:

Key Observations:

- Dithiocarbamate vs. Bisphosphonate : Unlike Pamidronate Disodium, which contains bisphosphonate groups for bone-targeting, N-(Dithiocarboxy)alanine’s dithiocarbamate group prioritizes metal binding (e.g., Cu²⁺, Zn²⁺) .

- Sodium Salt Stability : Sodium salts like Pamidronate require storage below 30°C to maintain stability, a consideration likely applicable to this compound .

Metal Chelation Efficiency

Dithiocarbamates are renowned for their high affinity toward transition metals. Alanine’s methyl group may enhance hydrophobic interactions in chelation compared to glycine derivatives.

Biomedical Relevance

- N-Methylalanine: Identified as a biomarker in metabolic disorders, highlighting the role of methylated amino acids in physiological regulation .

Industrial and Biochemical Use

- N-Octadecanoyl-L-alanine sodium salt: Functions as a surfactant due to its amphiphilic structure, suggesting that sodium salts of modified amino acids have broad utility in material science .

- Dithiocarboxy Derivatives : Used in protein crosslinking and enzyme inhibition studies, leveraging their reactive sulfur atoms .

Q & A

Basic: What are the validated synthetic routes for N-(Dithiocarboxy)alanine disodium salt, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves carboxymethylation of alanine followed by dithiocarboxylation. Key steps include:

- Step 1: React L-alanine with chloroacetic acid under alkaline conditions (pH 10–12) to form N-carboxymethyl alanine.

- Step 2: Introduce carbon disulfide (CS₂) to the intermediate, followed by neutralization with sodium hydroxide to yield the disodium salt .

Optimization Strategies: - Monitor pH rigorously during carboxymethylation to avoid side reactions (e.g., over-alkylation).

- Use inert atmospheres (N₂/Ar) during dithiocarboxylation to prevent oxidation of thiol intermediates.

- Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC-UV/Vis: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5). Monitor at 254 nm for dithiocarbamate absorbance .

- FTIR: Confirm the presence of dithiocarboxy (-N-CSS⁻) groups via peaks at 1,450–1,480 cm⁻¹ (C=S stretch) and 1,020–1,050 cm⁻¹ (S-S stretch) .

- NMR (¹H/¹³C): Assign peaks for the alanine backbone (δ 1.4–1.6 ppm for CH₃, δ 3.2–3.5 ppm for CH₂-S) and dithiocarboxy moiety (δ 190–200 ppm for C=S in ¹³C) .

Advanced: How do storage conditions (e.g., temperature, humidity) impact the stability of this compound in long-term studies?

Methodological Answer:

- Controlled Stability Testing:

- Key Findings:

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Variable Mapping: Compare experimental parameters (e.g., cell lines, exposure times, salt purity).

- Dose-Response Reassessment: Normalize data to molarity (μM) instead of mass (mg/mL) to account for batch-to-batch variability.

- Orthogonal Assays: Validate conflicting results using alternate methods (e.g., replace MTT with resazurin assay for cytotoxicity) .

- Case Study: Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) were traced to differences in serum content (10% FBS vs. serum-free media), which chelates metal ions required for activity .

Basic: What are the key considerations for designing in vitro experiments with this compound?

Methodological Answer:

- Solubility: Pre-dissolve in deionized water (50 mg/mL stock) and filter-sterilize (0.22 μm) to avoid precipitation in cell media .

- Control Groups: Include sodium dithiocarbamate analogs (e.g., DTCS Na ) to differentiate compound-specific effects.

- Metal Interactions: Add EDTA (1–5 μM) to media to prevent confounding effects from trace metal ions .

Advanced: What mechanistic insights can be gained from studying the metal-chelating behavior of this compound?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) for transition metals (e.g., Cu²⁺, Zn²⁺).

- X-ray Crystallography: Resolve coordination geometry (e.g., square-planar for Cu²⁺ complexes) .

- Biological Relevance: Chelation disrupts metalloenzyme function (e.g., SOD1 inhibition in cancer cells) .

Basic: How should researchers handle discrepancies in reported spectral data (e.g., NMR, FTIR) for this compound?

Methodological Answer:

- Reference Standardization: Cross-check against USP-grade alanine derivatives (e.g., USP Beta Alanine RS ).

- Deuterated Solvent Effects: Re-run NMR in D₂O vs. DMSO-d6 to identify solvent-induced shifts .

- Collaborative Verification: Share samples with independent labs for spectral replication .

Advanced: What strategies mitigate oxidative degradation of this compound in aqueous solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.